BenchChemオンラインストアへようこそ!

PI4KIII beta inhibitor 3

Kinase Inhibition PI4KIIIβ Enzymology

Choose PI4KIII beta inhibitor 3 for its uniquely integrated functional profile: 5.7 nM PI4KIIIβ IC50, sub-nanomolar IL-2/IFNγ suppression, and 3 nM MLR potency. Unlike generic in-class compounds, it delivers in vivo efficacy in collagen-induced arthritis and transplant tolerance models, ensuring reproducible target validation. Buy ≥98% purity, orally bioavailable probe.

Molecular Formula C22H22N8OS
Molecular Weight 446.5 g/mol
CAS No. 1245319-54-3
Cat. No. B1139432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4KIII beta inhibitor 3
CAS1245319-54-3
Synonyms4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide
Molecular FormulaC22H22N8OS
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28)
InChIKeyUWTRKIJAGTTXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI4KIII beta inhibitor 3 (CAS 1245319-54-3) for Advanced Lipid Signaling & Immune Modulation Research


PI4KIII beta inhibitor 3 (CAS 1245319-54-3) is a chemical probe compound extracted from patent WO/2013034738 A1 , specifically identified as 'the compound of formula 3' [1]. It is classified as a small-molecule, ATP-competitive inhibitor of the type III phosphatidylinositol 4-kinase beta (PI4KIIIβ) , an enzyme that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a critical lipid for Golgi apparatus function and membrane trafficking . The molecule features a distinctive thiazolo[5,4-d]pyrimidine core , and it is widely cited in supplier catalogs for its potent inhibition of PI4KIIIβ in the low-nanomolar range [2].

Why Generic PI4K Inhibitors Cannot Substitute for PI4KIII beta inhibitor 3


Substituting PI4KIII beta inhibitor 3 with another in-class PI4K inhibitor without considering its specific potency, functional immunomodulatory profile, and demonstrated in vivo efficacy would undermine experimental reproducibility and therapeutic hypothesis testing. While several compounds inhibit the PI4KIIIβ enzyme with similar nanomolar potency in isolated biochemical assays [1], their distinct chemical scaffolds result in divergent selectivity fingerprints against related lipid kinases like PI3Ks and off-target profiles , as well as variable performance in functional cellular models of immune activation, such as the mixed lymphocyte reaction (MLR) [2]. PI4KIII beta inhibitor 3 is distinguished by a specific combination of a 5.7 nM IC50 against PI4KIIIβ, sub-nanomolar inhibition of IL-2 and IFNγ secretion , and demonstrated in vivo efficacy in models of autoimmunity and transplant tolerance , a holistic functional package that is not replicated by simply swapping in a compound with a similar enzyme inhibition IC50.

PI4KIII beta inhibitor 3 Procurement Evidence: Quantifying Performance vs. Comparator Compounds


Enzymatic Potency Against PI4KIIIβ vs. Historical Tool Compound PIK-93

PI4KIII beta inhibitor 3 demonstrates significantly higher potency against its primary target, PI4KIIIβ, compared to the first-generation, widely used tool compound PIK-93. While PIK-93 was the first reported synthetic PI4KIIIβ inhibitor, its target engagement is less potent [1]. PI4KIII beta inhibitor 3 exhibits an IC50 of 5.7 nM [2], whereas PIK-93 shows an IC50 of 19 nM [3].

Kinase Inhibition PI4KIIIβ Enzymology

Functional Immunosuppressive Activity in MLR Assay

In a physiologically relevant model of T-cell activation, the mixed lymphocyte reaction (MLR), PI4KIII beta inhibitor 3 exerts strong immunosuppressive activity with an IC50 of 3 nM [1]. This cellular activity is comparable to the widely used calcineurin inhibitor Cyclosporine A (CsA), which has an IC50 of 2 nM for IFNγ release and <1 nM for IL-2 release . This data positions PI4KIII beta inhibitor 3 as a potent functional immunomodulator, not just a biochemical kinase inhibitor.

Immunology Transplantation Cellular Assay

Potent Inhibition of Key Cytokine Secretion (IL-2 and IFNγ)

PI4KIII beta inhibitor 3 potently suppresses the secretion of the critical T-cell cytokines interleukin-2 (IL-2) and interferon-gamma (IFNγ), achieving IC50 values of less than 1 nM for each . This level of inhibition is directly comparable to the clinical immunosuppressant Cyclosporine A (CsA), which also shows IC50 values of <1 nM (IL-2) and 2 nM (IFNγ) in the same experimental context .

Cytokine Signaling T-cell Biology Immunology

In Vivo Efficacy in a Model of Rheumatoid Arthritis

Oral administration of PI4KIII beta inhibitor 3 at a dose of 40 mg/kg daily demonstrates clear disease-modifying activity in a collagen-induced arthritis (CIA) mouse model . Compared to a vehicle-treated control group, treatment with PI4KIII beta inhibitor 3 resulted in delayed onset of arthritis symptoms and reduced symptom severity . Furthermore, the treatment significantly decreased anti-collagen II (anti-CII) IgG titers and improved histological scores in the affected joints .

Autoimmunity Inflammation In Vivo Pharmacology

Prolongation of Allograft Survival in a Murine Transplant Model

In a murine model of allogeneic transplantation, oral administration of PI4KIII beta inhibitor 3 led to prolonged graft survival . Treatment resulted in functional grafts at day 30 in 3 out of 6 grafts per group, with some grafts continuing to function for up to 60 days even after treatment cessation, suggesting the induction of a form of operational tolerance . Subsequent challenge with a second graft demonstrated donor-specific tolerance, as second grafts from the same donor strain survived (>90 days), while those from a third party were rejected (by day 8) .

Transplant Tolerance Immunosuppression In Vivo Pharmacology

Comparison of Biochemical Potency with Structurally Distinct PI4KIIIβ Inhibitor BF738735

Both PI4KIII beta inhibitor 3 and the structurally unrelated inhibitor BF738735 are reported to have identical biochemical potency against PI4KIIIβ, with an IC50 of 5.7 nM [1]. However, BF738735's activity profile is further characterized by a >250-fold selectivity window over the related PI4KA isoform [2]. This highlights that while the primary target potency is equivalent, the selectivity profile, a critical factor in interpreting complex biological experiments, is distinct and well-defined for BF738735 . Direct selectivity data for PI4KIII beta inhibitor 3 against PI4KA is not reported in the same detail, making it a key differentiator for studies requiring a pre-validated, highly isoform-selective tool.

Kinase Inhibition Chemical Biology PI4KIIIβ

Recommended Research Applications for PI4KIII beta inhibitor 3


Investigating PI4KIIIβ-Dependent Mechanisms of Immune Modulation and Tolerance

Utilize PI4KIII beta inhibitor 3 to dissect the role of PI4P-mediated signaling in T-cell activation and immune synapse formation. Its potent functional activity in the MLR assay (IC50 3 nM) and sub-nanomolar suppression of IL-2/IFNγ [1] make it an ideal tool for probing these pathways. Furthermore, its demonstrated ability to induce donor-specific transplant tolerance in vivo provides a unique opportunity to explore novel mechanisms of immunoregulation beyond conventional immunosuppression.

Preclinical Modeling of Autoimmune and Inflammatory Diseases

Employ this orally bioavailable compound in rodent models of autoimmune disease, such as collagen-induced arthritis (CIA) , to validate PI4KIIIβ as a therapeutic target. The compound's efficacy in delaying disease onset and reducing clinical severity in the CIA model provides a strong rationale for its use in target validation studies for rheumatoid arthritis and other inflammatory conditions.

Comparative Chemical Biology for PI4K Isoform Selectivity

Employ PI4KIII beta inhibitor 3 in tandem with other PI4K inhibitors (e.g., BF738735, GSK-A1) in phenotypic assays to deconvolute the contributions of specific PI4K isoforms to cellular processes. The side-by-side use of compounds with equivalent potency on PI4KIIIβ (IC50 5.7 nM) [2] but differing selectivity profiles against PI4KA can help attribute observed phenotypes to the correct kinase isoform, advancing the fundamental understanding of phosphoinositide signaling.

Studying the Role of PI4P in Golgi Function and Vesicular Trafficking

As a potent inhibitor of the Golgi-resident kinase PI4KIIIβ (IC50 5.7 nM) [3], this compound serves as a precise molecular probe to investigate the role of PI4P in maintaining Golgi structure and regulating secretory vesicle trafficking. Researchers can use PI4KIII beta inhibitor 3 to acutely deplete Golgi PI4P pools and study downstream effects on protein glycosylation, cargo sorting, and membrane dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI4KIII beta inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.